molecular formula C19H19IN4OS B4636084 1-(4-Tert-butylphenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea

1-(4-Tert-butylphenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B4636084
M. Wt: 478.4 g/mol
InChI Key: WZHYGMTUSGUCDY-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea is a complex organic compound that features a thiadiazole ring, a tert-butylphenyl group, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylphenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction, where an appropriate phenyl precursor is treated with iodine in the presence of an oxidizing agent.

    Coupling with Tert-butylphenyl Isocyanate: The final step involves coupling the iodophenyl-thiadiazole intermediate with tert-butylphenyl isocyanate under mild conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylphenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Phenyl-substituted urea derivatives.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Tert-butylphenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Material Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the interactions of thiadiazole derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets. The thiadiazole ring and the iodophenyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The tert-butylphenyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Tert-butylphenyl)-3-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea: Similar structure but with a chlorine atom instead of iodine.

    1-(4-Tert-butylphenyl)-3-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]urea: Similar structure but with a bromine atom instead of iodine.

    1-(4-Tert-butylphenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

1-(4-Tert-butylphenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea is unique due to the presence of the iodine atom, which can impart distinct reactivity and biological activity compared to its halogen-substituted analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s overall properties and applications.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19IN4OS/c1-19(2,3)12-8-10-13(11-9-12)21-17(25)22-18-24-23-16(26-18)14-6-4-5-7-15(14)20/h4-11H,1-3H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHYGMTUSGUCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19IN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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